molecular formula C18H18FNO2 B5912387 (E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one

(E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one

Cat. No.: B5912387
M. Wt: 299.3 g/mol
InChI Key: QPKYDYUUSHEEQX-OUKQBFOZSA-N
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Description

(E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one is an organic compound that belongs to the class of enones This compound is characterized by the presence of both an ethoxy group and a fluorophenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxyaniline with 4-fluorobenzaldehyde in the presence of a base, followed by the addition of a butenone derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • (E)-3-(4-methoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one
  • (E)-3-(4-ethoxyanilino)-1-(4-chlorophenyl)but-2-en-1-one
  • (E)-3-(4-ethoxyanilino)-1-(4-bromophenyl)but-2-en-1-one

Comparison: Compared to its analogs, (E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one is unique due to the presence of the ethoxy and fluorophenyl groups. These groups influence its chemical reactivity and biological activity, making it a compound of interest for specific applications. The fluorophenyl group, in particular, can enhance the compound’s stability and bioavailability, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-3-22-17-10-8-16(9-11-17)20-13(2)12-18(21)14-4-6-15(19)7-5-14/h4-12,20H,3H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKYDYUUSHEEQX-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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